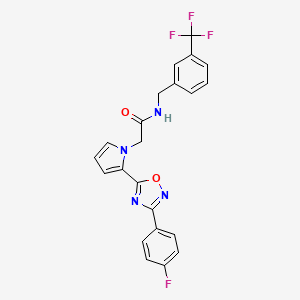

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole core, a pyrrole ring, and a trifluoromethylbenzyl-acetamide side chain. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, which enhances target binding in medicinal chemistry applications .

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4O2/c23-17-8-6-15(7-9-17)20-28-21(32-29-20)18-5-2-10-30(18)13-19(31)27-12-14-3-1-4-16(11-14)22(24,25)26/h1-11H,12-13H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQSVTWHPFYMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

Introduction of the pyrrole ring: The oxadiazole intermediate is then reacted with a pyrrole derivative, often through a condensation reaction.

Attachment of the fluorophenyl group: This step typically involves a nucleophilic substitution reaction where the fluorophenyl group is introduced to the oxadiazole-pyrrole intermediate.

Addition of the trifluoromethylbenzyl group: The final step involves the acylation of the intermediate with a trifluoromethylbenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethylbenzyl groups are known to enhance its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. The oxadiazole and pyrrole rings contribute to its overall stability and reactivity, allowing it to modulate various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Compared to Razaxaban (), which uses a pyrazolo-pyrimidine core for Factor Xa inhibition, the target compound’s pyrrole-oxadiazole scaffold may favor alternative targets (e.g., kinases or GPCRs) due to distinct electronic and steric profiles .

Substituent Effects :

- The 4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl in ’s analog. Fluorine’s smaller atomic radius and higher electronegativity may improve binding specificity .

- The 3-(trifluoromethyl)benzyl group shares similarities with Razaxaban ’s trifluoromethyl moiety, which enhances lipophilicity and plasma protein binding .

Synthetic Feasibility :

- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., cyclization of amidoximes for oxadiazole formation), akin to methods in ’s patent .

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)acetamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately g/mol (exact values to be determined based on specific substitutions).

Structural Features

- Oxadiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Pyrrole ring : Often associated with neuroactive compounds and potential anti-inflammatory effects.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties by targeting various enzymes involved in cancer progression. The specific mechanisms include:

- Inhibition of Telomerase Activity : Certain oxadiazoles have been shown to inhibit telomerase, an enzyme associated with the immortality of cancer cells .

- Histone Deacetylase (HDAC) Inhibition : Compounds structurally related to oxadiazoles can act as HDAC inhibitors, leading to the reactivation of tumor suppressor genes .

- Targeting Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition can lead to reduced proliferation of cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notable findings include:

- Broad Spectrum Activity : Oxadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The antimicrobial effect is often linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of 1,3,4-oxadiazole derivatives on different cancer cell lines. The results indicated that compounds similar to our target compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | HDAC Inhibition |

| Compound B | MCF-7 | 7.5 | Telomerase Inhibition |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a derivative similar to our target was tested against Staphylococcus aureus and Escherichia coli. The compound showed MIC values lower than those of traditional antibiotics like penicillin, suggesting its potential as a novel antimicrobial agent .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 4 | Ciprofloxacin | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.